1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate
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Overview
Description
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate typically involves the reaction of perfluorononyl alcohol with hexafluoroisopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the carbonate ester. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Oxidation and Reduction: Although the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, under specific conditions, it can undergo these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of catalysts to accelerate the reaction.
Oxidizing and Reducing Agents: Strong oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and hexafluoroisopropyl alcohol.
Scientific Research Applications
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is advantageous in various applications, as it ensures the compound remains intact under harsh conditions.
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl hexafluoroisopropyl carbonate can be compared with other fluorinated carbonates, such as:
- 1H,1H,9H-Perfluorononyl methyl carbonate
- 1H,1H,9H-Perfluorononyl ethyl carbonate
- 1H,1H,9H-Perfluorononyl propyl carbonate
Uniqueness
The uniqueness of this compound lies in its hexafluoroisopropyl group, which imparts additional stability and resistance to chemical reactions compared to other similar compounds. This makes it particularly useful in applications where high stability and resistance to degradation are required.
Properties
Molecular Formula |
C13H4F22O3 |
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Molecular Weight |
626.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C13H4F22O3/c14-3(15)6(18,19)10(28,29)12(32,33)13(34,35)11(30,31)9(26,27)5(16,17)1-37-4(36)38-2(7(20,21)22)8(23,24)25/h2-3H,1H2 |
InChI Key |
RAEJTTQEKGYUSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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